molecular formula C9H9ClO2 B141236 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone CAS No. 24085-05-0

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Cat. No. B141236
Key on ui cas rn: 24085-05-0
M. Wt: 184.62 g/mol
InChI Key: LAMHAMBOLINJML-UHFFFAOYSA-N
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Patent
US03966770

Procedure details

To a mixture of 260 ml. of 37% formaldehyde and 1800 ml. of concentrated hydrochloric acid is added 400 g. of 4'-hydroxyacetophenone at a temperature of about 45°C. The mixture is maintained at 50°C. for two hours, filtered, and washed with water to give 3'-chloromethyl-4'-hydroxyacetophenone, m.p. 154° C. dec.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[ClH:3].O[C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1>>[Cl:3][CH2:5][C:6]1[CH:7]=[C:8]([C:11](=[O:13])[CH3:12])[CH:9]=[CH:10][C:1]=1[OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 260 ml
CUSTOM
Type
CUSTOM
Details
at a temperature of about 45°C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C=C(C=CC1O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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